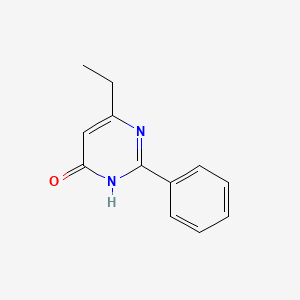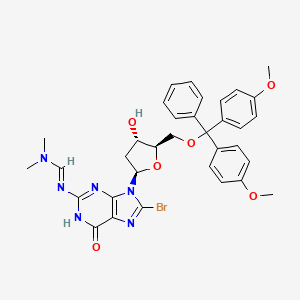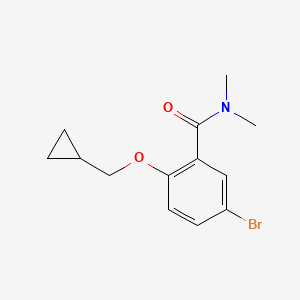
6-ethyl-2-phenylpyrimidin-4(3H)-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
One-Pot Synthesis Techniques : A study by Pachpinde and Langade (2019) describes a method for synthesizing related pyrimidin compounds using magnetically recoverable nanoferro-spinel catalysts, indicating potential for efficient synthesis processes in the field (Pachpinde & Langade, 2019).
Fluorescence Properties and Metal Ion Recognition : Wu et al. (2008) explored the fluorescence properties of 4-Aryl-6-phenylpyrimidin-2(1H)-ones and their ability to detect zinc ions, suggesting applications in sensing technologies (Wu et al., 2008).
Biological and Medicinal Applications
Cytotoxic Activity and Crystal Structure Analysis : Research by Stolarczyk et al. (2018) on 4-thiopyrimidine derivatives, which are structurally similar to 6-ethyl-2-phenylpyrimidin-4(3H)-one, reveals insights into their cytotoxic activity against various cancer cell lines, providing a basis for potential anticancer applications (Stolarczyk et al., 2018).
Antioxidant Activities : Dudhe et al. (2013) synthesized derivatives of pyrimidin-thione and evaluated their antioxidant properties, indicating potential for therapeutic applications in oxidative stress-related diseases (Dudhe et al., 2013).
Antimicrobial and Antibacterial Applications : Vijaya Laxmi, Ravi, and Nath (2019) investigated substituted benzamide derivatives of pyrimidin for their antibacterial properties, suggesting the potential for developing new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).
Other Potential Applications
Inhibitors for Enzymatic Activities : A study by Shafer et al. (2008) identified pyrimidin-2(1H)-ones as inhibitors of CDC7, an enzyme involved in DNA replication and cell division, indicating potential applications in targeting specific biochemical pathways (Shafer et al., 2008).
Anticancer Activity of Ferrocenyl Derivatives : Research on 6-ferrocenylpyrimidin-4(3H)-one derivatives by Grabovskiy et al. (2019) explores their anticancer activity, highlighting the potential for developing novel anticancer agents (Grabovskiy et al., 2019).
Propriétés
IUPAC Name |
4-ethyl-2-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-10-8-11(15)14-12(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKURTKRSYBCVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509350 | |
| Record name | 6-Ethyl-2-phenylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-2-phenylpyrimidin-4(3H)-one | |
CAS RN |
83501-10-4 | |
| Record name | 6-Ethyl-2-phenylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride](/img/structure/B1384223.png)
![[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384225.png)

![4-[2-(2-Pyridinyl)vinyl]phenol](/img/structure/B1384228.png)


![6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine](/img/structure/B1384232.png)





